molecular formula C6H4Cl2O B580965 2,5-Dichlorophenol-3,4,6-d3 CAS No. 1219803-68-5

2,5-Dichlorophenol-3,4,6-d3

Cat. No.: B580965
CAS No.: 1219803-68-5
M. Wt: 166.015
InChI Key: RANCECPPZPIPNO-CBYSEHNBSA-N
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Description

2,5-Dichlorophenol-3,4,6-d3 is a deuterium-labeled isotopologue of 2,5-dichlorophenol (2,5-DCP), a chlorinated phenolic compound. Its molecular formula is C₆HCl₂D₃O, with a molecular weight of 166.01 g/mol . The compound is synthesized by replacing three hydrogen atoms at positions 3, 4, and 6 on the benzene ring with deuterium (²H or D), achieving 98 atom% deuterium purity .

Properties

IUPAC Name

2,5-dichloro-3,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANCECPPZPIPNO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenol-3,4,6-d3 typically involves the deuteration of 2,5-dichlorophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenol-3,4,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichlorophenol-3,4,6-d3 is widely used in scientific research, including:

    Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Environmental Studies: To trace the degradation pathways of chlorinated phenols in environmental samples.

    Pharmaceutical Research: To study the metabolism and pharmacokinetics of chlorinated phenols in biological systems.

    Industrial Applications: As a precursor in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenol-3,4,6-d3 involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in oxidative phosphorylation, leading to disruption of cellular energy production. The compound can also interact with cellular membranes, causing changes in membrane permeability and function .

Comparison with Similar Compounds

Key Properties:

  • CAS Registry Number : 49138-56 (labeled), 583-78-8 (unlabeled 2,5-DCP) .
  • Applications : Primarily used as an internal standard in environmental and biomedical analyses, such as quantifying 2,5-DCP in urine or water samples via mass spectrometry .
  • Regulatory Status : Classified as an environmental analytical standard, requiring storage at 0–6°C to maintain stability .

Structural Isomers of Dichlorophenols

2,5-Dichlorophenol-3,4,6-d3 belongs to the dichlorophenol family, which includes six structural isomers differing in chlorine substitution patterns. Key isomers and their properties are compared below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Applications/Findings
This compound 49138-56 C₆HCl₂D₃O 166.01 2,5 Environmental analysis standard
2,4-Dichlorophenol 120-83-2 C₆H₄Cl₂O 163.00 2,4 Precursor for herbicides
2,6-Dichlorophenol 87-65-0 C₆H₄Cl₂O 163.00 2,6 Disinfection byproduct
3,4-Dichlorophenol 95-57-8 C₆H₄Cl₂O 163.00 3,4 Industrial intermediate
3,5-Dichlorophenol 591-35-5 C₆H₄Cl₂O 163.00 3,5 Antimicrobial agent

Deuterated Analogs :

  • 2,4-Dichlorophenol-3,5,6-d3 (CAS: 93951-74-7): Deuterated at positions 3,5,6; used in isotope dilution mass spectrometry .
  • 3,5-Dimethylphenol-2,4,6-d3 (CAS: 1219803-59-4): Deuterated methyl-substituted phenol, applied in metabolic studies .

Physicochemical and Analytical Comparisons

Stability and Reactivity :
  • The deuterium substitution in this compound enhances its stability in acidic/basic conditions compared to non-deuterated 2,5-DCP, reducing hydrogen exchange during analytical procedures .
  • Non-deuterated isomers (e.g., 2,4-DCP, 3,4-DCP) are more volatile and prone to degradation under UV light .
Analytical Utility :
  • Deuterated analogs like this compound minimize matrix effects in LC-MS/MS, improving accuracy in trace-level detection .
  • Non-deuterated isomers require derivatization (e.g., acetylation) for gas chromatography analysis due to low volatility .

Commercial and Regulatory Considerations

Parameter This compound 2,4-Dichlorophenol-3,5,6-d3 3,5-Dichlorophenol
Purity 98 atom% D 98 atom% D 98%
Price (per 100 mg) ¥50,600 (~$370) Not listed \sim$200 (non-deuterated)
Regulatory Status Not regulated Not regulated EPA-regulated

Biological Activity

2,5-Dichlorophenol-3,4,6-d3 (CAS No. 1219803-68-5) is a deuterated form of 2,5-dichlorophenol, a compound widely studied for its biological activity and environmental impact. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

  • Molecular Formula : C₆H₄Cl₂O
  • Molecular Weight : 179.01 g/mol
  • Structure : The compound features two chlorine atoms substituted at the 2 and 5 positions of the phenolic ring.

Antimicrobial Properties

Research indicates that chlorinated phenols exhibit significant antimicrobial activity. A study highlighted that 2,5-dichlorophenol derivatives can inhibit the growth of various bacterial strains. The mechanism involves disruption of the bacterial cell membrane and interference with metabolic processes.

  • Table 1: Antimicrobial Activity of 2,5-Dichlorophenol Derivatives
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Toxicological Studies

Toxicological assessments have shown that exposure to chlorinated phenols can lead to various health effects. In animal studies, 2,5-dichlorophenol has been associated with hepatotoxicity and nephrotoxicity.

  • Case Study Example : A study on Sprague-Dawley rats exposed to 2,5-dichlorophenol for 28 days reported significant liver enzyme elevation and histopathological changes in liver tissues .

Endocrine Disruption

Chlorinated phenols have been implicated as endocrine disruptors. Research indicates that they can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

  • Mechanism of Action : The compound may bind to estrogen receptors, mimicking or blocking hormonal activity. This action can disrupt normal endocrine function .

Environmental Impact

The environmental persistence of chlorinated phenols raises concerns about their accumulation in ecosystems. Biodegradation studies show that certain microbial consortia can dechlorinate compounds like pentachlorophenol (PCP) into less harmful products, suggesting potential bioremediation strategies.

  • Table 2: Dechlorination Pathways
CompoundDechlorination ProductMicrobial Consortium
Pentachlorophenol (PCP)4-Chlorophenol (4-CP)Desulfitobacterium spp.
2,4,6-Trichlorophenol4-Chlorophenol (4-CP)Sedimentibacter spp.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and enzymes. Its lipophilic nature allows it to penetrate cellular barriers easily.

  • Membrane Disruption : Alters membrane permeability leading to cell lysis.
  • Enzyme Inhibition : Inhibits key metabolic enzymes involved in energy production.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells.

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